molecular formula C20H21N7O2 B6973161 N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide

N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide

Cat. No.: B6973161
M. Wt: 391.4 g/mol
InChI Key: ATDIMJCNFOANDK-UHFFFAOYSA-N
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Description

N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole and pyrazole rings in its structure suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name

N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-26-12-10-21-20(26)16-13-17(24-23-16)22-18(28)7-8-19(29)27-11-9-15(25-27)14-5-3-2-4-6-14/h2-6,10,12-13H,7-9,11H2,1H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDIMJCNFOANDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=NN2)NC(=O)CCC(=O)N3CCC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific conditions. For instance, the imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the pyrazole ring can be formed via the cyclization of hydrazine with a 1,3-diketone .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the synthesis of the heterocyclic intermediates, their purification, and subsequent coupling reactions. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield N-oxide derivatives, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure suggests it may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is not fully understood, but it likely involves interactions with specific molecular targets. The imidazole and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is unique due to its combination of imidazole and pyrazole rings within a single molecule. This structural feature may confer a unique set of biological activities and chemical reactivity, distinguishing it from other compounds with similar individual moieties.

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